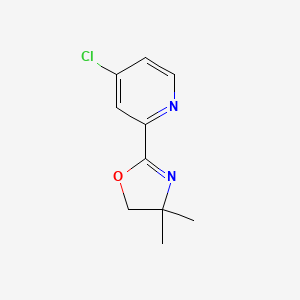
2-(4-Chloropyridin-2-yl)-4,4-dimethyl-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloropyridin-2-yl)-4,4-dimethyl-4,5-dihydrooxazole is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring substituted with a 4,4-dimethyl-2-oxazoline group
Méthodes De Préparation
The synthesis of 2-(4-Chloropyridin-2-yl)-4,4-dimethyl-4,5-dihydrooxazole typically involves the reaction of 4-chloropyridine with 4,4-dimethyl-2-oxazoline under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the oxazoline, followed by nucleophilic substitution on the chloropyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Analyse Des Réactions Chimiques
2-(4-Chloropyridin-2-yl)-4,4-dimethyl-4,5-dihydrooxazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxazoline ring.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Applications De Recherche Scientifique
2-(4-Chloropyridin-2-yl)-4,4-dimethyl-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Chloropyridin-2-yl)-4,4-dimethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The oxazoline ring can act as a ligand, coordinating with metal ions or interacting with biological macromolecules. The chloropyridine moiety can participate in various chemical reactions, leading to the formation of active intermediates that exert biological effects.
Comparaison Avec Des Composés Similaires
2-(4-Chloropyridin-2-yl)-4,4-dimethyl-4,5-dihydrooxazole can be compared with other similar compounds such as:
2-(4,4-Dimethyl-2-oxazoline-2-yl)aniline: This compound has an aniline group instead of a chloropyridine ring, leading to different chemical reactivity and applications.
4-(4,4-Dimethyl-2-oxazoline-2-yl)biphenyl: This compound contains a biphenyl group, which imparts different physical and chemical properties compared to the chloropyridine derivative.
Propriétés
IUPAC Name |
2-(4-chloropyridin-2-yl)-4,4-dimethyl-5H-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-10(2)6-14-9(13-10)8-5-7(11)3-4-12-8/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGQXJBGEMRERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=NC=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














